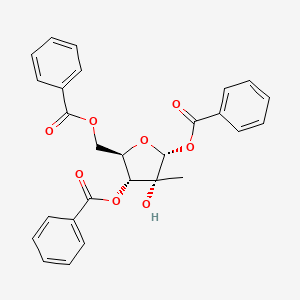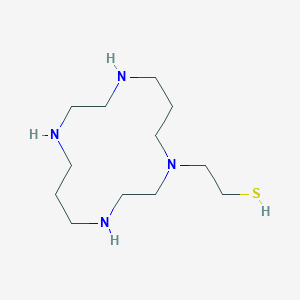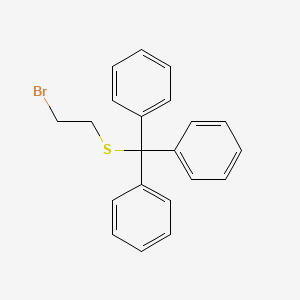
Pentaerythritol Ethoxylate Tetraaminoethyl Ether
Vue d'ensemble
Description
Pentaerythritol Ethoxylate Tetraaminoethyl Ether (PETAE) is an important chemical compound used in various scientific and industrial applications. It is an ether-based compound that is composed of a pentaerythritol core and four ethoxy groups attached to it. PETAE is a colorless, odorless, and water-soluble compound that is used in a variety of applications, including as a surfactant, emulsifier, and stabilizer. PETAE is also used as a corrosion inhibitor, lubricant, and antistatic agent. In addition, it has been used in the production of pharmaceuticals, resins, and plastics.
Mécanisme D'action
The mechanism of action of Pentaerythritol Ethoxylate Tetraaminoethyl Ether is not fully understood. However, it is believed that the ethoxy groups on the Pentaerythritol Ethoxylate Tetraaminoethyl Ether molecule interact with the surface of the material being treated, forming a protective layer that prevents corrosion and oxidation. In addition, Pentaerythritol Ethoxylate Tetraaminoethyl Ether may also act as an emulsifier, helping to disperse and stabilize the material being treated.
Biochemical and Physiological Effects
Pentaerythritol Ethoxylate Tetraaminoethyl Ether is generally regarded as safe for use in research and industrial applications. However, it is not recommended for use in food or pharmaceuticals due to its potential toxicity. In addition, Pentaerythritol Ethoxylate Tetraaminoethyl Ether may cause skin and eye irritation when exposed to high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Pentaerythritol Ethoxylate Tetraaminoethyl Ether in lab experiments is its low toxicity and environmental safety. Pentaerythritol Ethoxylate Tetraaminoethyl Ether is also relatively inexpensive and easy to synthesize. However, Pentaerythritol Ethoxylate Tetraaminoethyl Ether is not suitable for use in food or pharmaceuticals due to its potential toxicity. In addition, Pentaerythritol Ethoxylate Tetraaminoethyl Ether has limited solubility in water, making it difficult to use in some applications.
Orientations Futures
There are a number of potential future directions for Pentaerythritol Ethoxylate Tetraaminoethyl Ether research. These include the development of new synthesis methods, the development of new applications for Pentaerythritol Ethoxylate Tetraaminoethyl Ether, and the exploration of the biochemical and physiological effects of Pentaerythritol Ethoxylate Tetraaminoethyl Ether. In addition, further research is needed to better understand the mechanism of action of Pentaerythritol Ethoxylate Tetraaminoethyl Ether and the potential toxicity of Pentaerythritol Ethoxylate Tetraaminoethyl Ether. Finally, research is needed to explore the potential for Pentaerythritol Ethoxylate Tetraaminoethyl Ether to be used in food and pharmaceutical applications.
Méthodes De Synthèse
Pentaerythritol Ethoxylate Tetraaminoethyl Ether can be synthesized by a number of different methods. One method involves the reaction of pentaerythritol with ethylene oxide. This reaction produces a polyether with four ethoxy groups attached to the pentaerythritol core. The product can then be reacted with ammonia or an amine to form Pentaerythritol Ethoxylate Tetraaminoethyl Ether. Another method involves the reaction of pentaerythritol with epichlorohydrin to form a polyether, which is then reacted with ammonia or an amine to form Pentaerythritol Ethoxylate Tetraaminoethyl Ether.
Applications De Recherche Scientifique
Pentaerythritol Ethoxylate Tetraaminoethyl Ether has been used in a variety of scientific research applications. It is used as a surfactant in the synthesis of nanomaterials, such as carbon nanotubes and quantum dots. In addition, Pentaerythritol Ethoxylate Tetraaminoethyl Ether has been used as an emulsifier and stabilizer in the production of emulsions and suspensions. Pentaerythritol Ethoxylate Tetraaminoethyl Ether has also been used to stabilize proteins and enzymes for use in biotechnology applications.
Propriétés
IUPAC Name |
2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFVZKMCIRCNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317086 | |
| Record name | 4-Arm PEG-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Arm PEG-amine | |
CAS RN |
169501-65-9 | |
| Record name | 4-Arm PEG-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169501-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Arm PEG-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)




